molecular formula C42H36O2Si B14240518 Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- CAS No. 380910-84-9

Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-

Cat. No.: B14240518
CAS No.: 380910-84-9
M. Wt: 600.8 g/mol
InChI Key: STCDMQINCVEGFO-UHFFFAOYSA-N
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Description

Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is a complex organosilicon compound It features a silane core bonded to two dimethyl groups and two indenyl groups, each substituted with a 5-methyl-2-furanyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- typically involves the reaction of appropriate indenyl precursors with a silane reagent. The reaction conditions often require a catalyst to facilitate the formation of the desired product. For instance, the use of a platinum or palladium catalyst can be effective in promoting the reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of the indenyl precursors, followed by their reaction with a silane reagent under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form simpler silane derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may require the presence of a catalyst, such as a transition metal complex, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction could produce simpler silane derivatives.

Scientific Research Applications

Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- exerts its effects involves its interaction with specific molecular targets. The indenyl groups can interact with various receptors or enzymes, modulating their activity. The silane core provides stability and facilitates the compound’s incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(5-methyl-2-furyl)silane
  • Trimethyl(5-methyl-2-furyl)germane
  • Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Uniqueness

Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is unique due to its combination of indenyl and furan substituents, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material synthesis.

Properties

CAS No.

380910-84-9

Molecular Formula

C42H36O2Si

Molecular Weight

600.8 g/mol

IUPAC Name

dimethyl-bis[2-(5-methylfuran-2-yl)-4-phenyl-1H-inden-1-yl]silane

InChI

InChI=1S/C42H36O2Si/c1-27-21-23-39(43-27)37-25-35-31(29-13-7-5-8-14-29)17-11-19-33(35)41(37)45(3,4)42-34-20-12-18-32(30-15-9-6-10-16-30)36(34)26-38(42)40-24-22-28(2)44-40/h5-26,41-42H,1-4H3

InChI Key

STCDMQINCVEGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC3=C(C=CC=C3C2[Si](C)(C)C4C5=CC=CC(=C5C=C4C6=CC=C(O6)C)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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